molecular formula C14H11NO2 B019182 9H-Fluorene, 2-methyl-7-nitro- CAS No. 108100-28-3

9H-Fluorene, 2-methyl-7-nitro-

Cat. No. B019182
M. Wt: 225.24 g/mol
InChI Key: YHVBSCDYFOVQPZ-UHFFFAOYSA-N
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Description

“9H-Fluorene, 2-methyl-” is a chemical compound with the formula C14H12 . It is also known by other names such as Fluorene, 2-methyl-; 2-Methylfluorene; 2-Methyl-9H-fluorene . The molecular weight of this compound is 180.2451 .


Molecular Structure Analysis

The molecular structure of “9H-Fluorene, 2-methyl-” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using specific software .


Physical And Chemical Properties Analysis

The physical and chemical properties of “9H-Fluorene, 2-methyl-” include a molecular weight of 180.2451 . Unfortunately, the search results do not provide more detailed information on its physical and chemical properties.

Scientific Research Applications

  • OLED Material Synthesis : 9,9-Dimethyl-9H-fluoren-2-ylboronic acid, synthesized using fluorene, shows potential as an intermediate for OLED materials (Bai Xue-feng, 2013).

  • Organic Semiconductors and Optical Properties : 2,7-Dibromo-4-amino-9H-fluorene is notable for its role in the synthesis of organic semiconductors and its optical properties (Jiang Shan-sha, 2015).

  • Fluorescence Probes : The synthesis of N-substituted 2-amino-9,9-dialkylfluorenes, especially with electron-withdrawing substituents, is promising for femtosecond solvation dynamics fluorescence probes (Ginagunta Saroja et al., 2004).

  • Friedel-Crafts Acetylation : Mono- and diacetyl-9H-fluorenes can be synthesized via Friedel-Crafts acetylation of 9H-fluorene, with variations influenced by solvent polarity, temperature, and reaction time (S. Titinchi et al., 2008).

  • Selective Sensing Abilities : Synthesized fluorene compounds have been demonstrated to possess selective sensing abilities for picric acid, Fe3+, and l-arginine in biomolecules (Yingying Han et al., 2020).

  • Liquid Crystalline Behavior : A mesogenic fluorene derivative exhibits monotropic nematic liquid crystalline behavior and polymorphic solid state, suitable for various applications (Sakuntala Gupta et al., 2018).

  • Synthetic Routes in Chemistry : Various studies have highlighted efficient synthetic routes and reactions involving fluorene derivatives, contributing to the advancement of chemical synthesis and materials science (Various Authors, 2003-2022).

  • Detoxification Potential by Fungi : The fungus Cunninghamella elegans has shown the ability to metabolize 2-nitrofluorene into less mutagenic metabolites, indicating potential detoxification applications (J. V. Pothuluri et al., 1996).

  • Laser Protection Properties : Polyfluorenylacetylenes, especially those with a longer fluorene moiety, exhibit improved near-infrared laser protection properties and enhanced thermal stability (Gang Zhao et al., 2017).

properties

IUPAC Name

2-methyl-7-nitro-9H-fluorene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-9-2-4-13-10(6-9)7-11-8-12(15(16)17)3-5-14(11)13/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHVBSCDYFOVQPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40148410
Record name 9H-Fluorene, 2-methyl-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9H-Fluorene, 2-methyl-7-nitro-

CAS RN

108100-28-3
Record name 9H-Fluorene, 2-methyl-7-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108100283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Fluorene, 2-methyl-7-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40148410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
O Mekenyan, S Dimitrov, R Serafimova… - Chemical research in …, 2004 - ACS Publications
Traditional attempts to model genotoxicity data have been limited to congeneric data sets, primarily because the mechanism of action was ignored, and frequently, the chemicals …
Number of citations: 59 pubs.acs.org

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